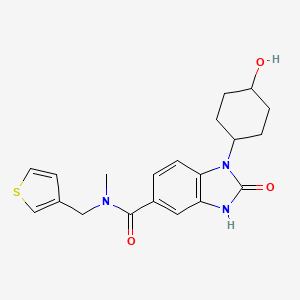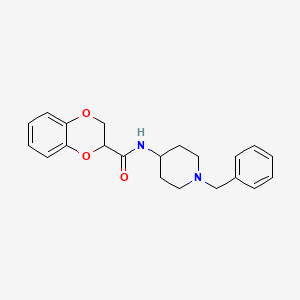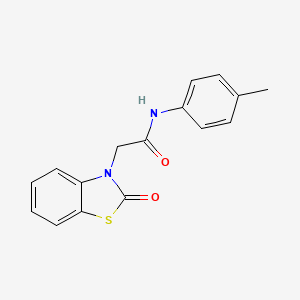![molecular formula C13H15ClN8 B5571042 N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine](/img/structure/B5571042.png)
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
準備方法
The synthesis of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine typically involves multi-step reactions. One common method includes the reaction of 1,3-dibromobutane with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)butane. This intermediate is then reacted with 5-chloropyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
化学反応の分析
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Click Chemistry: The compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and material science.
科学的研究の応用
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It is employed in bioconjugation techniques for labeling and imaging biological molecules.
作用機序
The mechanism of action of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes .
類似化合物との比較
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the triazole and pyridine moieties in this compound provides distinct properties, such as enhanced binding affinity and specificity for certain molecular targets .
Similar Compounds
Fluconazole: An antifungal agent used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Itraconazole: Used to treat systemic fungal infections.
Trazodone: An antidepressant with a triazole moiety.
Rufinamide: An antiepileptic drug containing a triazole ring.
特性
IUPAC Name |
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN8/c1-10(21-8-15-6-18-21)4-13(22-9-16-7-19-22)20-12-3-2-11(14)5-17-12/h2-3,5-10,13H,4H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSOQPPNAMXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(NC1=NC=C(C=C1)Cl)N2C=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine](/img/structure/B5570981.png)
![8-CYCLOPROPYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5570984.png)
![N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B5570992.png)
![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)
![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5571063.png)

